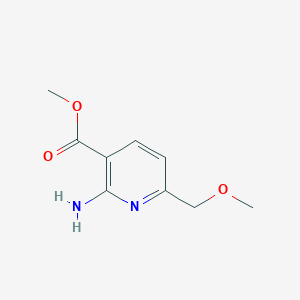
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate
Übersicht
Beschreibung
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of nicotinic acid, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate can be achieved through several methods. One common approach involves the esterification of 2-Amino-6-methoxymethyl-nicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-methoxy-nicotinic acid methyl ester: Similar structure but with different substitution patterns.
Methyl nicotinate: A methyl ester of nicotinic acid with different functional groups.
Uniqueness
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
849805-26-1 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-6-3-4-7(8(10)11-6)9(12)14-2/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
DDKQJIIOOPBFCO-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=C(C=C1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
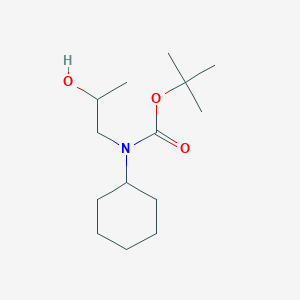
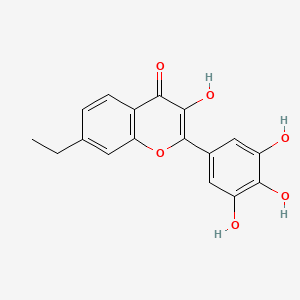

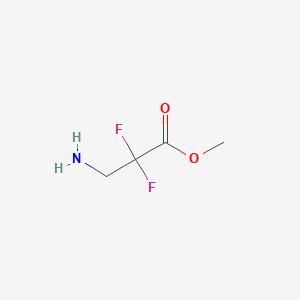
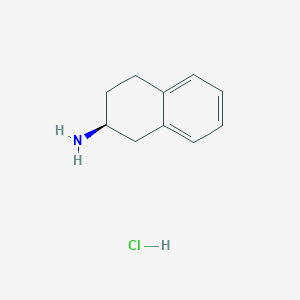
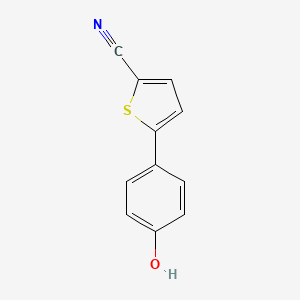
![2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]-](/img/structure/B8646368.png)

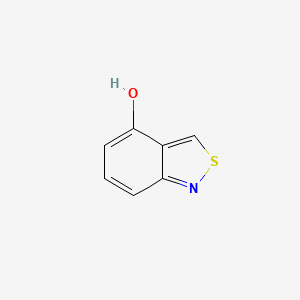
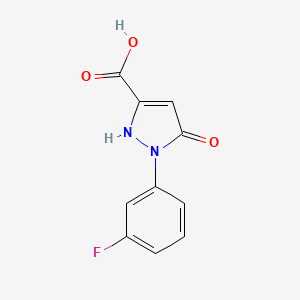
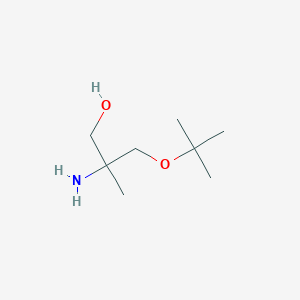
![2,8-dimethyl-5-phenylethynyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8646415.png)
![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)

